3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine
Overview
Description
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that structurally similar compounds, such as piperazine derivatives, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
It is known that similar compounds, such as piperazine derivatives, can act as dopamine and serotonin antagonists . This suggests that 3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine may interact with its targets by binding to dopamine and serotonin receptors, thereby inhibiting their activity.
Biochemical Pathways
It is known that similar compounds, such as piperazine derivatives, can affect a variety of biochemical pathways, including those involved in dopamine and serotonin signaling .
Pharmacokinetics
It is known that similar compounds, such as piperazine derivatives, have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that similar compounds, such as piperazine derivatives, can have a wide range of biological activities, including antimicrobial, antipsychotic, and anti-hiv-1 activities .
Action Environment
It is known that the biological activity of similar compounds, such as piperazine derivatives, can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These interactions can modulate the levels of neurotransmitters like dopamine and acetylcholine, thereby affecting neuronal signaling and function . Additionally, this compound has been found to bind to certain receptor proteins, influencing their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, apoptosis, and oxidative stress . These changes can have significant implications for cellular health and disease progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of MAO, resulting in increased levels of monoamine neurotransmitters . Additionally, this compound can activate certain transcription factors, leading to altered gene expression profiles that impact cellular function and health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression, which can have lasting effects on cell health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites produced can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-piperazin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-4-11-10-13(16-15-12(11)5-3-1)17-8-6-14-7-9-17/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDKALZSFGYIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.